molecular formula C21H27ClN6O2 B2821743 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione CAS No. 879773-18-9

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione

Cat. No. B2821743
CAS RN: 879773-18-9
M. Wt: 430.94
InChI Key: ZYHRQBOFEQPFLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol . For instance, the synthesis of a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of such compounds is typically assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring, a common structural motif found in agrochemicals and pharmaceuticals, into biologically active compounds .

Scientific Research Applications

Cardiovascular Activity

Research has shown that certain derivatives of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione have been synthesized and tested for their cardiovascular activity. This includes their potential as antiarrhythmic and hypotensive agents. These derivatives have displayed promising results in prophylactic antiarrhythmic activity and hypotensive effects (Chłoń-Rzepa et al., 2004).

Antiasthmatic Agents

Xanthene derivatives, closely related to the compound , have been developed for their potential as antiasthmatic agents. These derivatives have shown significant vasodilator and anti-asthmatic activity, highlighting their potential in the treatment of respiratory conditions (Bhatia et al., 2016).

Psychotropic Activity

Certain 8-aminoalkyl derivatives of purine-2,6-dione, structurally similar to the compound , have shown potential as psychotropic agents. These compounds have been evaluated for their affinity and selectivity for serotonin receptors, demonstrating antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Antihistaminic Activity

Research on related theophylline or theobromine derivatives has revealed their potential as antihistaminic agents. These compounds have shown effectiveness in inhibiting histamine-induced bronchospasm and anaphylaxis, indicating their therapeutic potential in allergic reactions (Pascal et al., 1985).

Antimycobacterial Activity

Novel purine linked piperazine derivatives have been synthesized as potential inhibitors of Mycobacterium tuberculosis. These compounds have shown promising activity against this pathogen, providing a new avenue for tuberculosis treatment (Konduri et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. Given that similar compounds have been found to have a variety of biological activities , this compound could potentially be investigated for similar activities.

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHRQBOFEQPFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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